molecular formula C16H17FN2O2 B1318117 N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide CAS No. 954568-89-9

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide

Cat. No. B1318117
CAS RN: 954568-89-9
M. Wt: 288.32 g/mol
InChI Key: FKPFYGHAMOKQDI-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide, also known as 2-Methyl-N-(5-amino-2-fluorophenyl)-2-oxo-propionamide, is an important small molecule used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, and is commonly used in the synthesis of other small molecules. 2-Methyl-N-(5-amino-2-fluorophenyl)-2-oxo-propionamide is an important tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide is used in a variety of scientific research applications. It is a valuable tool in the study of enzyme-catalyzed reactions, as it can be used as a substrate for a number of enzymes, including cytochrome P450, cytochrome b5, and cytochrome c oxidase. It is also used in the study of drug metabolism, as it can be used to study the effects of drugs on the metabolism of other drugs. It is also used in the study of signal transduction pathways, as it can be used to study the effects of drugs on signal transduction pathways.

Mechanism of Action

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide acts as a substrate for a number of enzymes, including cytochrome P450, cytochrome b5, and cytochrome c oxidase. When these enzymes are active, they catalyze the reaction of 2-methyl-N-(5-amino-2-fluorophenyl)-2-oxo-propionamide with other molecules, such as oxygen, to form products. These products can then be used in various metabolic pathways, such as drug metabolism, signal transduction pathways, and other biochemical reactions.
Biochemical and Physiological Effects
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide has a number of biochemical and physiological effects. It can be used to study the effects of drugs on the metabolism of other drugs, as well as the effects of drugs on signal transduction pathways. It can also be used to study the effects of drugs on enzyme-catalyzed reactions. In addition, it is used in the study of drug metabolism and in the study of signal transduction pathways.

Advantages and Limitations for Lab Experiments

The use of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, which makes it ideal for use in research. It is also a relatively stable compound, which makes it ideal for use in long-term experiments. Finally, it is a relatively non-toxic compound, which makes it safe for use in laboratory experiments.
The main limitation of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide in laboratory experiments is that it is not as widely used as other compounds, such as phenylalanine. This means that it may not be as readily available as other compounds, and may require special ordering. In addition, the reaction of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide with other molecules may not be as efficient as the reaction of other compounds, which may limit its use in some experiments.

Future Directions

The use of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propion

Synthesis Methods

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide is synthesized in a three-step process. The first step involves the reaction of 2-fluorophenylalanine with 2-methyl-2-oxo-propionic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting 2-fluorophenyl-2-methyl-2-oxo-propionamide with an amine, such as methylamine, to form the desired product. The third step involves the reduction of the product with sodium borohydride or other reducing agents to give the desired N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide(5-amino-2-fluorophenyl)-2-oxo-propionamide.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10-5-3-4-6-15(10)21-11(2)16(20)19-14-9-12(18)7-8-13(14)17/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFYGHAMOKQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide

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